molecular formula C18H22BrN3O2S B2609142 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448066-35-0

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2609142
CAS No.: 1448066-35-0
M. Wt: 424.36
InChI Key: JCHQCDKJUUNSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a bromo-methoxyphenyl group and a piperidinyl-thiazole moiety. This compound combines structural features that may confer selectivity for biological targets, such as kinase inhibition or receptor modulation. The bromine atom likely enhances binding affinity through halogen bonding, while the methoxy group contributes to solubility and pharmacokinetic properties. The thiazole-piperidine moiety is a common pharmacophore in medicinal chemistry, often associated with central nervous system activity or antimicrobial effects .

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-24-16-4-3-14(19)12-13(16)2-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-25-18/h3-4,8,11-12,15H,2,5-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQCDKJUUNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Bromination: Introduction of a bromine atom to the methoxyphenyl ring.

    Thiazole Formation: Construction of the thiazole ring through cyclization reactions.

    Piperidine Attachment: Coupling of the piperidine ring to the thiazole moiety.

    Amidation: Formation of the amide bond to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and thiazole ring may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name / ID Shared Features Key Differences Potential Applications
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... (Compound 9) Bromo/methoxy aromatic systems Complex sugar-phosphate backbone; nucleoside analog Antiviral or antisense therapeutics
N-(3-Fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide Propanamide core; heterocyclic substituents Fluorophenyl group; thioxothiazolidinone ring Antimicrobial or enzyme inhibition
3-Bromo-6-nitroindazole (CAS 70315-68-3) Brominated aromatic system Nitroindazole scaffold (no amide or thiazole) Kinase inhibition; photodynamic therapy

Key Observations

Bioisosteric Replacements : The thiazole ring in the target compound may serve as a bioisostere for other heterocycles (e.g., thiophene in ), altering metabolic stability or target engagement.

Halogen Effects : Bromine in the target compound vs. fluorine in could influence binding kinetics due to differences in electronegativity and van der Waals radius .

Pharmacokinetic Profiles : The methoxy group in the target compound may enhance solubility compared to nitro groups in analogues like 3-bromo-6-nitroindazole .

Methodological Insights from Evidence

  • Crystallography : SHELX is widely used for small-molecule structure determination, suggesting that crystallographic data for the target compound (if available) would enable precise comparisons of bond lengths and angles with analogues.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19BrN2O3S
  • Molecular Weight : 423.32 g/mol
  • CAS Number : Not specified in the search results.

The compound's biological activity is largely attributed to its structural components:

  • Thiazole Ring : Known for its role in various pharmacological effects including anticancer and antimicrobial activities.
  • Methoxy Group : Enhances lipophilicity and may influence receptor binding affinity.

Antitumor Activity

Research has indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating a strong potential for cytotoxicity . The presence of the methoxy group is believed to enhance this effect, as observed in structure-activity relationship (SAR) studies.

Antimicrobial Properties

Thiazole derivatives have been documented for their antimicrobial activities. In vitro studies suggest that compounds with halogen substitutions demonstrate enhanced antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these organisms remains to be fully characterized.

Study 1: Anticancer Screening

A recent study evaluated a series of thiazole derivatives for their anticancer properties using the MTT assay. The results indicated that compounds with a similar thiazole framework exhibited promising cytotoxic effects on human glioblastoma and melanoma cell lines. The compound under investigation showed comparable results, suggesting further exploration in clinical settings .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of thiazole were tested against a panel of bacterial strains. The findings revealed that certain modifications within the thiazole ring could significantly enhance antibacterial activity. This suggests that this compound may possess similar or enhanced properties worth investigating .

Data Tables

Activity TypeCompound StructureIC50 Value (µg/mL)Reference
AntitumorThiazole Derivative A1.61
AntitumorThiazole Derivative B1.98
AntimicrobialThiazole Derivative C0.0039 - 0.025

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide?

  • Methodological Answer : Focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, analogous piperidine-thiazole coupling reactions require potassium cyanide in methanol under reflux (18–24 hours), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >85% purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product identity via 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a multi-analytical approach:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra with simulated data from computational tools (e.g., ChemDraw). Pay attention to methoxy (δ3.8\delta \sim3.8 ppm) and thiazole ring protons (δ7.5\delta \sim7.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H+^+] at m/z 436.2) and fragmentation patterns using GC/MS or LC-MS.
  • X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace bromo with chloro or methoxy groups) and assess bioactivity changes.
  • Computational Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (IC50_{50} measurements).
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thiazole ring for hydrogen bonding) using Schrödinger’s Phase .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Methodological Answer :

  • Reproduce Conditions : Replicate reported methods (e.g., solvent ratios, catalyst loading) while controlling for variables like moisture or oxygen sensitivity.
  • Quality Control : Verify starting material purity via HPLC. For example, impurities in 1-(1,3-thiazol-2-yl)piperidin-4-amine can reduce yields by >20% .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature vs. reaction time) impacting yield .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Utilize SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane penetration using GROMACS, focusing on logP values (~3.5) and polar surface area (~90 Å2^2).
  • Metabolite Identification : Apply Xenosite or Meteor to predict Phase I/II metabolites (e.g., demethylation or glutathione adducts) .

Q. How can researchers design experiments to resolve conflicting biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Combine cell viability (MTT) with target-specific assays (e.g., ELISA for kinase inhibition).
  • Control for Off-Target Effects : Use CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm.
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

  • Methodological Answer :

  • Combination Index (CI) : Use the Chou-Talalay method to calculate CI values (<1 indicates synergy).
  • Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment using RNA-seq or tandem mass tag (TMT) labeling.
  • In Vivo Models : Test efficacy in xenograft models with co-administration of standard chemotherapeutics (e.g., cisplatin) .

Methodological Framework for Future Research

  • Theoretical Linkage : Anchor studies in kinase inhibition or epigenetic modulation theories to guide hypothesis generation (e.g., targeting bromodomains or HDACs) .
  • Experimental Design : Adopt split-plot or factorial designs to efficiently explore multi-variable interactions (e.g., solvent × temperature × catalyst) .
  • Data Validation : Cross-reference experimental results with computational predictions and prior literature to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.